molecular formula C13H11ClN2O4S B15252733 Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate

Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate

Cat. No.: B15252733
M. Wt: 326.76 g/mol
InChI Key: GOXRDZNRKFUWJM-UHFFFAOYSA-N
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Description

Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate is a pyridine-derived compound featuring a benzyl carbamate group and a chlorosulfonyl substituent at the 2-position of the pyridine ring. The molecular formula is inferred as C₁₃H₁₁ClN₂O₄S, with a molecular weight of 326.76 g/mol based on the closely related isomer Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate (CAS 2090263-33-3, ). The chlorosulfonyl group enhances electrophilic reactivity, making it valuable in sulfonamide synthesis and pharmaceutical intermediate preparation.

Properties

Molecular Formula

C13H11ClN2O4S

Molecular Weight

326.76 g/mol

IUPAC Name

benzyl N-(2-chlorosulfonylpyridin-3-yl)carbamate

InChI

InChI=1S/C13H11ClN2O4S/c14-21(18,19)12-11(7-4-8-15-12)16-13(17)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)

InChI Key

GOXRDZNRKFUWJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(N=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate is a chemical compound with potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and bioactive agents. The compound features a benzyl group, a chlorosulfonyl moiety, and a pyridine ring.

Scientific Research Applications

  • Medicinal Chemistry this compound can be used in studies investigating protein modification and enzyme. Its biological activity is largely attributed to its ability to interact with specific enzymes and proteins. The chlorosulfonyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins, which can lead to inhibition or modification of their activity. This mechanism suggests potential applications in targeting specific molecular pathways involving serine or cysteine residues in various enzymes.
  • Synthesis The synthesis of this compound typically involves the reaction of benzyl carbamate with 6-chlorosulfonylpyridine. Common solvents for this reaction include dichloromethane and acetonitrile, with temperatures maintained between 0°C and room temperature. The process can be scaled up for industrial production while ensuring quality control measures are in place to maintain purity and consistency.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate and related compounds:

Compound Name Molecular Formula Key Functional Groups Key Properties/Applications Reference
This compound C₁₃H₁₁ClN₂O₄S Chlorosulfonyl, benzyl carbamate High reactivity for sulfonamide synthesis
4-(Benzylthio)-N-[(3,4-dichlorophenyl)carbamoyl]-3-pyridinesulfonamide C₁₉H₁₅Cl₂N₃O₃S₂ Benzylthio, sulfonamide, dichlorophenyl Antimicrobial activity; mp 205–208°C
Benzyl (3-((3-chloro-4-fluorophenyl)amino)furo[2,3-c]pyridin-2-yl)carbamate C₂₂H₁₆ClFN₂O₃ Furopyridine, chloro-fluorophenyl Kinase inhibition (patented)
Benzyl N-(4-pyridyl)carbamate C₁₃H₁₂N₂O₂ Pyridyl, benzyl carbamate Crystalline stability via N–H⋯N H-bonds
Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate C₁₃H₁₁ClN₂O₄S Chlorosulfonyl (5-position isomer) Intermediate for drug discovery

Key Observations :

  • Positional Isomerism : The 2- vs. 5-position of the chlorosulfonyl group (e.g., in ) significantly impacts reactivity. The 2-position may sterically hinder nucleophilic attacks compared to the 5-position.
  • Biological Activity : Compounds like 4-(Benzylthio)-N-[(3,4-dichlorophenyl)carbamoyl]-3-pyridinesulfonamide exhibit antimicrobial properties due to the sulfonamide and dichlorophenyl groups , while furopyridine derivatives (e.g., ) are patented for kinase inhibition.
  • Stability : Benzyl N-(4-pyridyl)carbamate demonstrates enhanced crystalline stability via intra-layer hydrogen bonding (N–H⋯N), a feature absent in chlorosulfonyl analogs .

Spectral and Analytical Data

Comparative spectral data (IR, NMR) from and reveal:

  • IR Spectroscopy : Chlorosulfonyl derivatives show strong SO₂ absorption at ~1352 cm⁻¹, while carbamates exhibit C=O stretches near 1732 cm⁻¹ .
  • NMR Spectroscopy: Pyridine protons in chlorosulfonyl analogs resonate downfield (δ 8.58–8.89 ppm) compared to non-sulfonylated derivatives (δ 7.24–7.68 ppm) .

Patent and Application Insights

  • Material Science : Crystalline interactions (e.g., C–O⋯O–C in ) could inspire formulation strategies for chlorosulfonyl analogs to improve solubility.

Biological Activity

Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate is a synthetic compound notable for its unique structural features, which include a benzyl group, a chlorosulfonyl moiety, and a pyridine ring. The compound's molecular formula contributes to its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and other bioactive agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C12H12ClN2O3S\text{C}_{12}\text{H}_{12}\text{ClN}_{2}\text{O}_{3}\text{S}

This structure allows for significant reactivity due to the presence of the chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. The chlorosulfonyl group is particularly reactive, enabling the compound to form stable complexes with target proteins. This interaction can lead to altered enzymatic activity, which is crucial for its potential therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. Its reactivity allows it to target serine or cysteine residues in these enzymes.
  • Protein Modification : By forming covalent bonds with proteins, this compound can modify their function, potentially leading to therapeutic outcomes in diseases where these proteins play critical roles.

Research Findings

Recent studies have highlighted the compound's effectiveness against several biological targets:

  • Enzymatic Assays : In vitro assays demonstrate that this compound exhibits significant inhibition of acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. The IC50 values reported are in the nanomolar range, indicating potent activity .
  • Antioxidant Activity : The compound has also been evaluated for its antioxidant properties. Studies indicate that it exhibits moderate antioxidant activity, contributing to its potential neuroprotective effects .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, particularly against certain strains of bacteria and fungi .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamateStructureDifferent substitution pattern on the pyridine ring
Benzyl N-[3-(chlorosulfonyl)pyridin-4-yl]carbamateStructureVariation in position of the chlorosulfonyl group
Benzyl N-[6-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamateStructureContains trifluoromethyl group enhancing lipophilicity

This table illustrates how variations in substitution patterns affect the biological activity and reactivity of these compounds.

Case Study 1: Acetylcholinesterase Inhibition

In a study focused on AChE inhibitors, this compound was found to significantly inhibit AChE activity at concentrations as low as 50 nM. This suggests its potential utility in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .

Case Study 2: Antioxidant Properties

Another study assessed the antioxidant capacity using ABTS and DPPH assays. Results indicated that this compound could effectively scavenge free radicals, with an IC50 value comparable to established antioxidants like butylated hydroxyanisole (BHA) .

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